molecular formula C14H10Cl3NO B11557236 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline

Cat. No.: B11557236
M. Wt: 314.6 g/mol
InChI Key: YCMPFWXCUUAZNL-UHFFFAOYSA-N
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Description

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE typically involves the condensation reaction between an amine and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-CHLORO-4-METHOXYPHENYL)-1-(2,4-DICHLOROPHENYL)METHANIMINE: can be compared with other imines and aromatic compounds with similar structures.

Uniqueness

  • The presence of multiple chlorine atoms and a methoxy group may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C14H10Cl3NO/c1-19-14-5-4-11(7-13(14)17)18-8-9-2-3-10(15)6-12(9)16/h2-8H,1H3

InChI Key

YCMPFWXCUUAZNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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